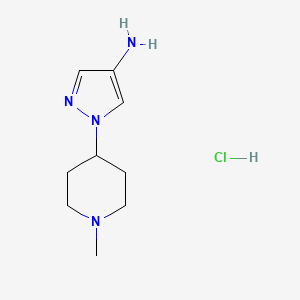

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1448694-48-1

Cat. No.: VC2886483

Molecular Formula: C9H17ClN4

Molecular Weight: 216.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448694-48-1 |

|---|---|

| Molecular Formula | C9H17ClN4 |

| Molecular Weight | 216.71 g/mol |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H16N4.ClH/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13;/h6-7,9H,2-5,10H2,1H3;1H |

| Standard InChI Key | XMGUIIZLNXINMQ-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)N2C=C(C=N2)N.Cl |

| Canonical SMILES | CN1CCC(CC1)N2C=C(C=N2)N.Cl |

Introduction

Chemical Structure and Identification

Structural Composition

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring substituted at the N1 position with a 1-methylpiperidin-4-yl group and an amine group at the C4 position of the pyrazole ring . The hydrochloride salt formation enhances the compound's solubility in aqueous media, making it potentially suitable for pharmaceutical applications. The core structure combines nitrogen-rich heterocycles that are prevalent in many biologically active compounds, suggesting potential for pharmacological activity. The piperidine ring provides a basic nitrogen that can participate in hydrogen bonding interactions with biological targets, while the amine group on the pyrazole ring can serve as both a hydrogen bond donor and acceptor .

Key Identifiers

The compound is registered with multiple chemical identifiers that facilitate its cataloging and reference in scientific literature and databases. These identifiers are crucial for unambiguous identification of the compound across different chemical repositories and research publications.

| Identifier Type | Value |

|---|---|

| CAS Number | 1448694-48-1 |

| Molecular Formula | C₉H₁₇ClN₄ |

| Molecular Weight | 216.71 g/mol |

| InChI | InChI=1S/C9H16N4.ClH/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13;/h6-7,9H,2-5,10H2,1H3;1H |

| InChIKey | XSXZKGLWPRJOMM-UHFFFAOYSA-N (parent compound) |

| EC Number | 824-164-5 |

The parent compound, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine without the hydrochloride, has the molecular formula C₉H₁₆N₄ and a molecular weight of 180.25 g/mol . The addition of the hydrochloride salt increases the molecular weight and alters certain physicochemical properties, particularly solubility and stability .

Physical and Chemical Properties

Physicochemical Characteristics

The physicochemical properties of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride are important determinants of its behavior in biological systems and its utility in various applications. While complete experimental data is limited in the available literature, certain properties can be inferred from its structure and composition.

The compound exists as a solid at room temperature, likely appearing as a crystalline powder, which is characteristic of many hydrochloride salts of organic amines . As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations requiring aqueous solubility. The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bonding interactions, which influence both its solubility profile and its interactions with biological targets.

Predicted Properties

Based on its structure, the compound is expected to have specific physicochemical properties that can be predicted using computational methods. The calculated LogP value of the parent compound (1.25110) indicates moderate lipophilicity , suggesting a balance between hydrophilic and lipophilic properties that may facilitate membrane permeability while maintaining reasonable water solubility when in the hydrochloride salt form.

Research using collision cross-section prediction methods has generated the following data for different adduct forms of the parent compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.14478 | 140.9 |

| [M+Na]⁺ | 203.12672 | 151.6 |

| [M+NH₄]⁺ | 198.17132 | 148.7 |

| [M+K]⁺ | 219.10066 | 147.7 |

| [M-H]⁻ | 179.13022 | 143.2 |

| [M+Na-2H]⁻ | 201.11217 | 146.7 |

| [M]⁺ | 180.13695 | 142.8 |

| [M]⁻ | 180.13805 | 142.8 |

These collision cross-section values provide insights into the three-dimensional structure and potential interactions of the molecule in various ionization states, which is valuable information for analytical chemistry applications and understanding molecular recognition events .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-methylpiperidine with an appropriate pyrazole derivative under controlled conditions. The general synthetic approach often requires multiple steps, including the preparation of the pyrazole core, functionalization at specific positions, and finally, salt formation with hydrochloric acid.

A common synthetic pathway might involve the reaction of a suitably activated 4-aminopyrazole with a 1-methylpiperidine derivative, followed by conversion to the hydrochloride salt. The reaction conditions typically require the presence of bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired N-substituted product. The resulting product must then undergo purification processes such as recrystallization or chromatography to obtain the pure compound.

Purification and Characterization

After synthesis, the compound requires purification to ensure high chemical purity. Common purification techniques include recrystallization from appropriate solvent systems, column chromatography, and in some cases, preparative HPLC. The pure compound is then characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, elemental analysis, and infrared spectroscopy to confirm its structure and purity.

For storage stability, the compound should be kept in a dry, dark place at 2-8°C to prevent degradation . The hydrochloride salt form generally offers better stability compared to the free base, particularly with respect to oxidation and hydrolysis reactions that might affect the amine and nitrogen-containing heterocyclic portions of the molecule.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride is likely influenced by specific structural features. The pyrazole core provides a rigid scaffold that can interact with biological targets through π-stacking and hydrogen bonding. The 1-methylpiperidine group adds a basic nitrogen that can participate in ionic interactions or serve as a hydrogen bond acceptor, while the amine group at the 4-position of the pyrazole ring can function as both a hydrogen bond donor and acceptor.

These structural features collectively contribute to the compound's ability to interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in disease pathways. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations. The tertiary amine in the piperidine ring can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The primary amine at the 4-position of the pyrazole ring can undergo typical amine reactions such as acylation, alkylation, and condensation reactions with aldehydes or ketones.

The pyrazole ring itself, being an aromatic heterocycle, can participate in electrophilic aromatic substitution reactions, although these typically require harsher conditions compared to more electron-rich heterocycles. In the presence of strong oxidizing agents, the compound may undergo oxidation, potentially at the nitrogen atoms or at the carbon atoms adjacent to heteroatoms.

Stability and Degradation

The potential degradation pathways might include oxidation of the amine groups, hydrolysis of the salt form, or reactions involving the pyrazole ring. Understanding these stability concerns is important for formulation development and determining appropriate storage conditions to maintain the compound's integrity over time.

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

These classifications are based on data submitted to the ECHA C&L Inventory and reflect the compound's potential to cause irritation to the skin, eyes, and respiratory system upon exposure .

Precautionary Measures

Based on the GHS classification, several precautionary measures are recommended when handling 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

-

Wash hands thoroughly after handling (P264)

-

Use only outdoors or in a well-ventilated area (P271)

-

Wear protective gloves/protective clothing/eye protection/face protection (P280)

-

IF ON SKIN: Wash with plenty of water (P302+P352)

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

Additional storage and disposal recommendations include storing in a well-ventilated place with the container tightly closed (P403+P233), storing locked up (P405), and disposing of contents/container in accordance with local/regional/national/international regulations (P501) .

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides information about the hydrogen and carbon environments within the molecule. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that help elucidate the structure.

Infrared (IR) spectroscopy can identify functional groups present in the molecule, such as N-H stretching vibrations from the primary amine, C-H stretching from the methyl and methylene groups, and characteristic bands for the heterocyclic rings. X-ray crystallography, when single crystals are available, provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride and to separate it from potential impurities or degradation products. These techniques are particularly important in pharmaceutical and research settings where high purity is required.

Thin-Layer Chromatography (TLC) provides a quick and simple method for monitoring reactions and assessing purity during synthesis and purification processes. The development of specific chromatographic methods with optimized mobile phases and detection techniques is crucial for accurate quantification and quality control of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume